2-(2-Methylquinolin-7-yl)benzonitrile
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Overview
Description
2-(2-methylquinolin-7-yl)benzonitrile is a heterocyclic aromatic compound that features a quinoline ring system fused with a benzonitrile moiety
Preparation Methods
One common method for synthesizing the quinoline ring is the Doebner-Von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The resulting 2-methylquinoline can then be further functionalized to introduce the benzonitrile group through various substitution reactions.
Chemical Reactions Analysis
2-(2-methylquinolin-7-yl)benzonitrile can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2-methylquinolin-7-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, anticancer, and antiviral agent due to the biological activity of the quinoline moiety.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The biological activity of 2-(2-methylquinolin-7-yl)benzonitrile is primarily attributed to its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of bacterial and cancer cells. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .
Comparison with Similar Compounds
2-(2-methylquinolin-7-yl)benzonitrile can be compared with other quinoline derivatives such as:
2-methylquinoline: Lacks the benzonitrile group, resulting in different chemical reactivity and biological activity.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different solubility and reactivity properties.
2-(2-chloroquinolin-7-yl)benzonitrile: Substitution of a chlorine atom can significantly alter the compound’s electronic properties and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H12N2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(2-methylquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2/c1-12-6-7-13-8-9-14(10-17(13)19-12)16-5-3-2-4-15(16)11-18/h2-10H,1H3 |
InChI Key |
MUNVAMLSVBEAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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